Tert-butyl 4-bromoazepane-1-carboxylate CAS number and safety data sheet (SDS)
Tert-butyl 4-bromoazepane-1-carboxylate CAS number and safety data sheet (SDS)
An in-depth technical whitepaper on the structural utility, safety profile, and synthetic methodologies associated with tert-butyl 4-bromoazepane-1-carboxylate .
The Strategic Value of Azepanes in Modern Drug Discovery
The evolution of structure-based drug design (SBDD) has driven a paradigm shift from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds. This transition improves the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. Among these scaffolds, the 7-membered azepane ring offers unique conformational flexibility and distinct spatial exit vectors compared to traditional 6-membered piperidines.
Tert-butyl 4-bromoazepane-1-carboxylate is a premier bifunctional building block designed for this purpose. It features a secondary bromide for electrophilic functionalization and a Boc-protected amine to ensure regiocontrol during complex syntheses, making it highly valuable for developing central nervous system (CNS) therapeutics and kinase inhibitors.
Quantitative Data: Physicochemical Identifiers
To ensure accurate procurement and analytical verification, the fundamental identifiers and properties of the compound are summarized below 12.
| Property | Value |
| Chemical Name | tert-butyl 4-bromoazepane-1-carboxylate |
| CAS Number | 1852254-64-8 |
| EC Number | 874-720-6 |
| Molecular Formula | C₁₁H₂₀BrNO₂ |
| Molecular Weight | 278.19 g/mol |
| SMILES String | O=C(N1CCC(Br)CCC1)OC(C)(C)C |
| Purity Standard | ≥ 97% (HPLC/NMR) |
Safety Data Sheet (SDS) & Risk Management
Handling alkyl bromides requires strict adherence to safety protocols due to their inherent electrophilicity and alkylating potential. The Safety Data Sheet (SDS) for tert-butyl 4-bromoazepane-1-carboxylate highlights several critical hazards that necessitate specific engineering controls and personal protective equipment (PPE) 1.
GHS Hazard Classifications & Mitigation Strategies
| Hazard Class | Hazard Code | Description | Causality & Mitigation Strategy |
| Acute Tox. 4 | H302 + H312 + H332 | Harmful if swallowed, in contact with skin, or inhaled. | Causality: The reactive bromide acts as an alkylating agent, disrupting cellular macromolecules. Mitigation: Handle exclusively in a Class II fume hood; wear nitrile gloves (double-gloving recommended). |
| Skin Irrit. 2 | H315 | Causes skin irritation. | Causality: Chemical reactivity with epidermal proteins. Mitigation: Immediate removal of contaminated clothing; wash affected areas with copious amounts of water. |
| Eye Dam. 1 | H318 | Causes serious eye damage. | Causality: Corrosive potential to the cornea upon direct contact. Mitigation: Mandatory use of splash-proof chemical goggles or a full face shield. Standard safety glasses are insufficient. |
| STOT SE 3 | H336 | May cause drowsiness or dizziness. | Causality: Volatile organic components interact with the CNS upon inhalation. Mitigation: Ensure adequate laboratory ventilation; monitor exposure times. |
Synthetic Workflows & Self-Validating Protocols
The primary utility of tert-butyl 4-bromoazepane-1-carboxylate lies in its ability to undergo nucleophilic substitution (SN2) or transition-metal-catalyzed cross-coupling, followed by the strategic removal of the Boc protecting group to yield a functionalized secondary amine.
Synthetic workflow utilizing tert-butyl 4-bromoazepane-1-carboxylate in drug discovery.
Protocol 1: Nucleophilic Substitution (SN2) of the 4-Bromide
Causality & Rationale: The secondary nature of the bromide at the 4-position presents a kinetic competition between SN2 (substitution) and E2 (elimination) pathways. To favor the SN2 pathway, a polar aprotic solvent (e.g., DMF) is selected to maximize the nucleophilicity of the incoming reagent by leaving it unsolvated. A non-nucleophilic base (e.g., DIPEA) is employed to neutralize the generated HBr without acting as a competing nucleophile.
Step-by-Step Methodology:
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Preparation: Dissolve tert-butyl 4-bromoazepane-1-carboxylate (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration under an inert nitrogen atmosphere.
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Activation: Add the desired nucleophile (e.g., a secondary amine or thiolate, 1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
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Execution: Heat the reaction mixture to 60°C. Causality: Mild heating overcomes the steric hindrance inherent to the flexible 7-membered ring while remaining below the threshold that would heavily favor thermal E2 elimination.
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Self-Validation (In-Process Control): After 4 hours, extract a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS.
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Validation Metric: The reaction is deemed successful when the starting material peak (m/z 278.19) is <5% by UV integration, and the desired product mass is the dominant signal. Do not proceed to isolation until this metric is met.
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Isolation: Quench the reaction with saturated aqueous NH₄Cl, extract with ethyl acetate, wash extensively with brine (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.
Protocol 2: Acidic Cleavage of the Boc Protecting Group
Causality & Rationale: The tert-butyloxycarbonyl (Boc) group is stable to bases and nucleophiles but highly labile to strong acids. Cleavage generates a highly reactive tert-butyl cation. Without a scavenger, this cation can re-alkylate the newly freed secondary amine or other nucleophilic sites on the molecule. Triisopropylsilane (TIPS) is added as a hydride donor to rapidly quench the tert-butyl cation into harmless isobutane.
Step-by-Step Methodology:
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Preparation: Dissolve the Boc-protected azepane intermediate in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.
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Execution: Add Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) ratio with DCM, followed immediately by 2.5% (v/v) TIPS. Stir at room temperature for 2 hours.
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Self-Validation (In-Process Control): Perform Thin Layer Chromatography (TLC). Stain the developed plate with Ninhydrin solution and apply heat.
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Validation Metric: The appearance of a deep purple/blue spot confirms the presence of the free secondary amine, validating complete deprotection.
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Isolation: Concentrate the mixture under reduced pressure to remove volatile TFA. Neutralize the resulting TFA salt by passing it through a basic ion-exchange resin (e.g., Amberlyst A21) or by partitioning between DCM and saturated aqueous NaHCO₃ to isolate the free base.
References
- Chemical Substance Information: tert-butyl 4-bromoazepane-1-carboxylate Source: NextSDS URL
- 1852254-64-8 | tert-Butyl 4-bromoazepane-1-carboxylate Source: BLD Pharm URL
- tert-Butyl 4-bromoazepane-1-carboxylate, 1852254-64-8 Product Inquiry Source: Amadis Chemical URL
